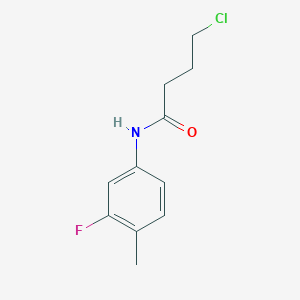
TLX agonist 1
Vue d'ensemble
Description
- L’agoniste TLX 1 est un composé chimique qui agit comme modulateur du récepteur nucléaire orphelin sans queue (TLX, NR2E1).
- Sa structure chimique est représentée par C23H26N4O.
- L’agoniste TLX 1 améliore l’activité transcriptionnelle répressible de TLX .
Mécanisme D'action
- L’agoniste TLX 1 interagit probablement avec TLX (NR2E1) pour moduler l’expression génique.
- Les cibles moléculaires et les voies impliquées restent un domaine de recherche actif.
Analyse Biochimique
Biochemical Properties
TLX agonist 1: interacts with the TLX receptor, enhancing its transcriptional repressive activity. The compound binds to the ligand-binding domain of TLX with an equilibrium dissociation constant (Kd) of 650 nanomolar and an effective concentration (EC50) of 1 micromolar . This interaction potentiates the repressive function of TLX on target genes, thereby influencing various biochemical pathways. This compound does not have any known natural ligands, making it a valuable tool for studying TLX-mediated transcriptional repression.
Cellular Effects
This compound: exerts significant effects on various cell types, particularly neural stem cells and retinal progenitor cells. By enhancing TLX’s repressive activity, this compound promotes the self-renewal and proliferation of neural stem cells while inhibiting their differentiation . This modulation of cell function is crucial for maintaining the balance between stem cell renewal and differentiation, which is essential for proper brain development and function. Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, further highlighting its role in cellular processes.
Molecular Mechanism
The molecular mechanism of This compound involves its binding to the ligand-binding domain of the TLX receptor, which enhances TLX’s transcriptional repressive activity . This binding interaction leads to the recruitment of corepressor proteins and chromatin remodeling complexes, resulting in the suppression of target gene expression. This compound’s ability to potentiate TLX’s repressive function is critical for regulating gene expression patterns involved in neurogenesis and tumor suppression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. The compound is stable when stored as a powder at -20°C for up to three years and in solution at -80°C for up to two years . Over time, this compound maintains its ability to enhance TLX’s transcriptional repressive activity, although long-term studies are needed to fully understand its effects on cellular function. In vitro and in vivo studies have shown that this compound can sustain its activity over extended periods, making it a reliable tool for research.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively enhances TLX’s repressive activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential impacts on liver and kidney function. It is essential to determine the optimal dosage to balance efficacy and safety in preclinical studies.
Metabolic Pathways
This compound: is involved in metabolic pathways related to its role as a TLX modulator. The compound interacts with enzymes and cofactors involved in the regulation of gene expression and cellular metabolism . By enhancing TLX’s repressive activity, this compound influences metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its modulatory effects on TLX. The distribution of this compound within cells is crucial for its effectiveness in modulating TLX activity.
Subcellular Localization
This compound: primarily localizes to the nucleus, where it interacts with the TLX receptor to enhance its transcriptional repressive activity . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. This localization is essential for this compound to effectively modulate gene expression and cellular function.
Méthodes De Préparation
- Malheureusement, les voies de synthèse et les conditions de réaction spécifiques de l’agoniste TLX 1 ne sont pas largement documentées dans la littérature.
- il est disponible à l’achat auprès de fournisseurs, tels que MedChemExpress et Selleckchem.
- Les méthodes de production industrielle restent propriétaires.
Analyse Des Réactions Chimiques
- La réactivité de l’agoniste TLX 1 n’est pas largement étudiée, mais nous pouvons déduire son potentiel en fonction de sa structure.
- Les réactions courantes peuvent inclure l’oxydation, la réduction et la substitution.
- Les réactifs et les conditions dépendraient de la réaction spécifique.
- Les principaux produits formés varieraient en fonction du type de réaction.
Applications de la recherche scientifique
- L’agoniste TLX 1 présente des applications prometteuses dans divers domaines :
Chimie : Il pourrait servir de composé outil pour l’étude des récepteurs nucléaires et de la régulation transcriptionnelle.
Biologie : Investigation de l’expression génique et du développement neuronal médiés par TLX.
Médecine : Implications thérapeutiques potentielles, bien que des recherches supplémentaires soient nécessaires.
Industrie : Comme point de départ pour la découverte de médicaments ou les études de biologie chimique.
Applications De Recherche Scientifique
- TLX agonist 1 has promising applications across various fields:
Chemistry: It could serve as a tool compound for studying nuclear receptors and transcriptional regulation.
Biology: Investigating TLX-mediated gene expression and neural development.
Medicine: Potential therapeutic implications, although further research is needed.
Industry: As a starting point for drug discovery or chemical biology studies.
Comparaison Avec Des Composés Similaires
- La particularité de l’agoniste TLX 1 réside dans sa modulation spécifique de TLX.
- Les composés similaires peuvent inclure d’autres modulateurs de récepteurs nucléaires, mais aucun ne peut imiter précisément les effets de l’agoniste TLX 1.
Propriétés
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(1,5-dimethylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-18-17-21(24-25(18)2)23(28)27-15-13-26(14-16-27)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,17,22H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGJAUSSGPIZEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


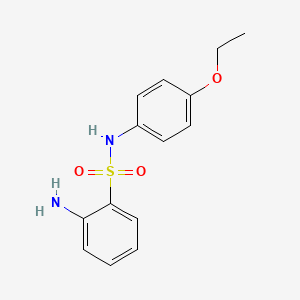
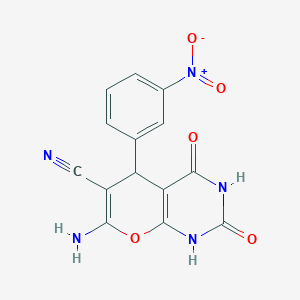

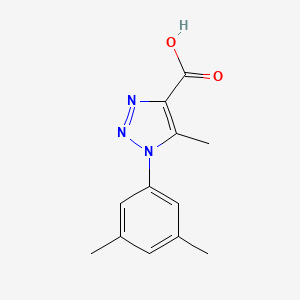
![4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3039016.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one](/img/structure/B3039017.png)
![4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3039018.png)
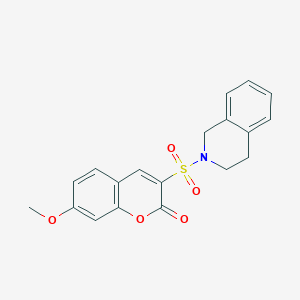
![4-[3,5-Bis(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B3039021.png)

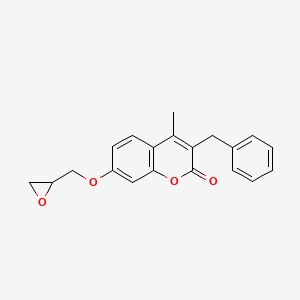
![2-Chloro-N-{4-[(2,4-dichlorobenzyl)sulfanyl]-phenyl}acetamide](/img/structure/B3039027.png)
![1,3-Dimethyl-8-(trifluoromethyl)-1,5-dihydropyrido[3,2-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B3039028.png)
